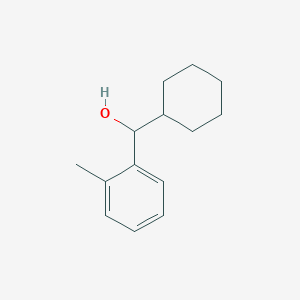

Cyclohexyl (2-methylphenyl)methanol

CAS No.:

Cat. No.: VC13377469

Molecular Formula: C14H20O

Molecular Weight: 204.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H20O |

|---|---|

| Molecular Weight | 204.31 g/mol |

| IUPAC Name | cyclohexyl-(2-methylphenyl)methanol |

| Standard InChI | InChI=1S/C14H20O/c1-11-7-5-6-10-13(11)14(15)12-8-3-2-4-9-12/h5-7,10,12,14-15H,2-4,8-9H2,1H3 |

| Standard InChI Key | JACSJYZSLSIKDT-UHFFFAOYSA-N |

| SMILES | CC1=CC=CC=C1C(C2CCCCC2)O |

| Canonical SMILES | CC1=CC=CC=C1C(C2CCCCC2)O |

Introduction

Structural and Physicochemical Characteristics

Cyclohexyl (2-methylphenyl)methanol belongs to the class of secondary alcohols, featuring a hydroxyl group bonded to a carbon atom connected to both a cyclohexyl and a 2-methylphenyl substituent. The compound’s IUPAC name, cyclohexyl-(2-methylphenyl)methanol, reflects this arrangement. Key physicochemical properties, though partially unreported in available literature, can be inferred from structural analogs and computational models.

Molecular Architecture

The compound’s structure is defined by the SMILES notation CC1=CC=CC=C1C(C2CCCCC2)O, which encodes the cyclohexane ring (C2CCCCC2), the 2-methylphenyl group (CC1=CC=CC=C1), and the central methanol moiety. The presence of both alicyclic and aromatic components contributes to its lipophilicity, as indicated by a calculated LogP value of approximately 1.69 for structurally similar alcohols .

Spectral and Computational Data

The Standard InChIKey JACSJYZSLSIKDT-UHFFFAOYSA-N provides a unique identifier for computational and database applications. Molecular docking studies of analogous alcohols suggest potential interactions with hydrophobic binding pockets in enzymatic systems, though specific data for this compound remain unexplored .

Synthesis and Manufacturing

The synthesis of cyclohexyl (2-methylphenyl)methanol typically involves a Grignard reagent approach, leveraging the reactivity of organomagnesium compounds to form carbon-carbon bonds.

Grignard Reaction Pathway

A validated method involves the reaction of 2-methylphenylmagnesium bromide with cyclohexanone, followed by acidic workup to yield the target alcohol:

-

Formation of the Grignard Reagent: 2-Methylphenyl bromide reacts with magnesium in anhydrous ether to generate 2-methylphenylmagnesium bromide.

-

Nucleophilic Addition: The Grignard reagent attacks the carbonyl carbon of cyclohexanone, forming a magnesium alkoxide intermediate.

-

Protonation: Hydrolysis with dilute acid (e.g., ) liberates the secondary alcohol.

This method offers moderate yields (50–70%) and requires stringent anhydrous conditions to prevent side reactions. Catalytic optimization, such as using lithium-based reagents or transition metal catalysts, may enhance efficiency.

Industrial and Research Applications

Cyclohexyl (2-methylphenyl)methanol serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals.

Pharmaceutical Intermediates

The compound’s structure enables its use in synthesizing chiral ligands for asymmetric catalysis. For example, it may act as a precursor in the production of β-adrenergic receptor antagonists or antifungal agents, where the cyclohexyl group enhances membrane permeability.

Agrochemical Development

In agrochemistry, the compound’s lipophilicity facilitates the design of systemic pesticides. Derivatives incorporating thiourea or thiadiazole moieties, as seen in antitubercular agents , suggest potential modifications for herbicidal or insecticidal activity.

| Property | Specification |

|---|---|

| Storage Temperature | 2–8°C (under inert atmosphere) |

| Handling Precautions | Use nitrile gloves, eye protection |

| Disposal | Incineration or approved waste systems |

Exposure risks include respiratory irritation and dermal sensitization. Material Safety Data Sheets (MSDS) recommend local exhaust ventilation and avoidance of heat sources during handling.

Future Research Directions

While current data highlight the compound’s utility as an intermediate, further studies could explore:

-

Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral derivatives.

-

Biological Activity Screening: Evaluating antimicrobial or anticancer potential in vitro.

-

Green Chemistry Approaches: Optimizing solvent-free or microwave-assisted synthesis to reduce environmental impact.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume